molecular formula C20H19ClN2O3S B424469 (5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B424469
M. Wt: 402.9g/mol
InChI Key: RZUUMBUBVAFBNC-ATVHPVEESA-N
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Description

(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential pharmacological properties, such as antimicrobial, antifungal, or anticancer activities. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s structure may be optimized to enhance its efficacy and reduce toxicity.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(3-chlorobenzylidene)-3-(4-ethoxyphenyl)-1-methyl-2-thioxoimidazolidin-4-one
  • (5Z)-5-(4-methoxybenzylidene)-3-(4-ethoxyphenyl)-1-methyl-2-thioxoimidazolidin-4-one
  • (5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-methylphenyl)-1-methyl-2-thioxoimidazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro and methoxy groups on the benzylidene moiety, along with the ethoxyphenyl and thioxoimidazolidinone core, provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C20H19ClN2O3S

Molecular Weight

402.9g/mol

IUPAC Name

(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H19ClN2O3S/c1-4-26-15-8-6-14(7-9-15)23-19(24)17(22(2)20(23)27)12-13-5-10-18(25-3)16(21)11-13/h5-12H,4H2,1-3H3/b17-12-

InChI Key

RZUUMBUBVAFBNC-ATVHPVEESA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)Cl)N(C2=S)C

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)Cl)/N(C2=S)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)Cl)N(C2=S)C

Origin of Product

United States

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